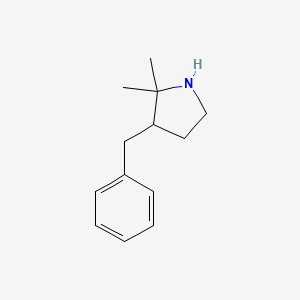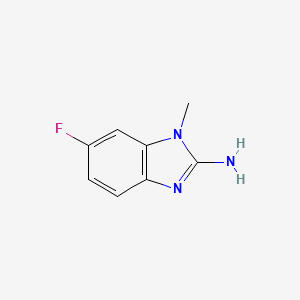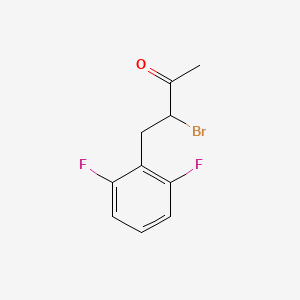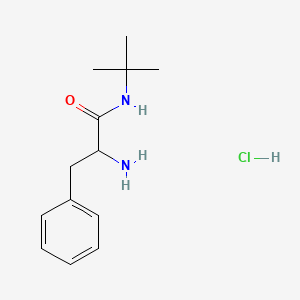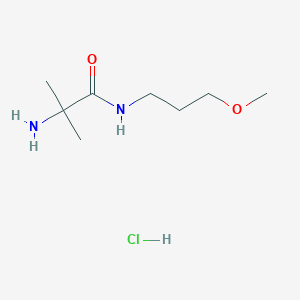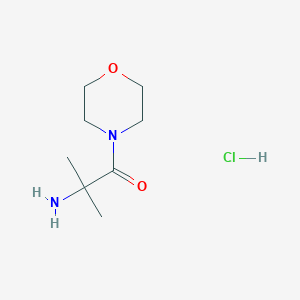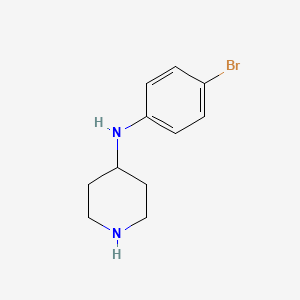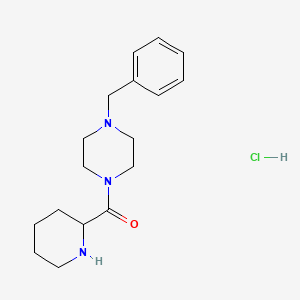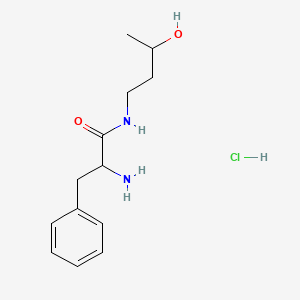![molecular formula C11H14BrNO3 B1527570 2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid CAS No. 1250092-27-3](/img/structure/B1527570.png)
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid
Overview
Description
Compounds like “2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid” belong to a class of organic compounds known as bromobenzenes. Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a benzene ring (a hexagonal ring of carbon atoms) with a bromine atom attached, along with an amino acid moiety .Chemical Reactions Analysis
Bromobenzenes, including “2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid”, can undergo various chemical reactions, such as nucleophilic aromatic substitution, due to the presence of the bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For example, bromobenzenes are generally insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research in this area focuses on the development of synthetic routes and understanding the chemical properties of bromophenyl derivatives. One study detailed the regioselective bromination of 4-methoxyphenylacetic acid, yielding "2-(3-Bromo-4-methoxyphenyl)acetic acid" with a high degree of precision and efficiency, highlighting the synthetic accessibility of bromophenyl compounds (Guzei, Gunderson, & Hill, 2010). Another research effort synthesized amino derivatives of naproxen, demonstrating the versatility of bromophenyl compounds in pharmaceutical synthesis (Ai, 2002).
Antioxidant Activities
Studies on marine red algae, Rhodomela confervoides, identified bromophenol derivatives with potent antioxidant activities. These compounds, including "2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid", were shown to possess stronger activities than conventional antioxidants, suggesting their potential in food preservation and pharmaceuticals for preventing oxidative damage (Li, Li, Gloer, & Wang, 2011).
Bioconjugation and Drug Delivery
Research has also explored the application of bromophenyl derivatives in bioconjugation and drug delivery. For instance, heterobifunctional cross-linking reagents based on polyoxyethylene chains were synthesized for coupling peptides to liposomes, indicating the potential of bromophenyl compounds in enhancing the delivery of therapeutic agents (Frisch, Boeckler, & Schuber, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-2-(2-methoxyethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-16-7-6-13-10(11(14)15)8-4-2-3-5-9(8)12/h2-5,10,13H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPZASJPEXKFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(C1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




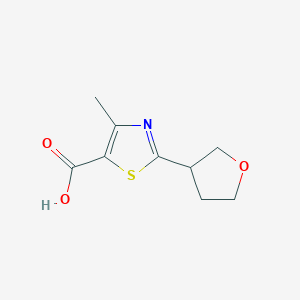
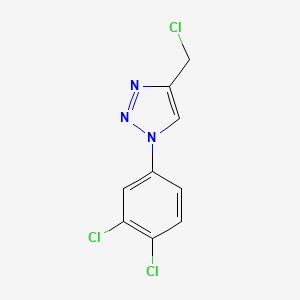
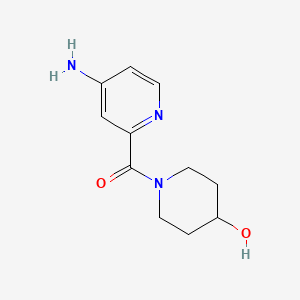
methylamine](/img/structure/B1527494.png)
